1-Bromo-4-(propylsulfonyl)benzène

Vue d'ensemble

Description

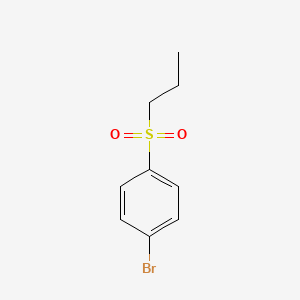

1-Bromo-4-(propylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of benzene, where a bromine atom and a propylsulfonyl group are substituted at the para positions.

Applications De Recherche Scientifique

1-Bromo-4-(propylsulfonyl)benzene has several applications in scientific research:

Mécanisme D'action

Target of Action

It is known that bromobenzenes are generally used as reagents in organic synthesis .

Mode of Action

1-Bromo-4-(propylsulfonyl)benzene is likely to interact with its targets through a mechanism similar to other bromobenzenes. For instance, bromobenzene is known to undergo reactions such as the Suzuki–Miyaura coupling . In this process, the bromine atom on the benzene ring is replaced by an organoboron reagent in the presence of a palladium catalyst .

Biochemical Pathways

Bromobenzenes are often used in the synthesis of various organic compounds, suggesting that they may play a role in a variety of biochemical pathways .

Result of Action

As a bromobenzene derivative, it may be involved in the synthesis of various organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 1-Bromo-4-(propylsulfonyl)benzene . .

Analyse Biochimique

Biochemical Properties

1-Bromo-4-(propane-1-sulfonyl)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo bromination and sulfonation reactions, which are catalyzed by enzymes such as bromoperoxidase and sulfatase

Cellular Effects

1-Bromo-4-(propane-1-sulfonyl)benzene affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression profiles . Additionally, it may impact metabolic pathways by interacting with enzymes involved in cellular respiration and energy production.

Molecular Mechanism

The molecular mechanism of 1-Bromo-4-(propane-1-sulfonyl)benzene involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting phosphorylation events and downstream signaling pathways . These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-4-(propane-1-sulfonyl)benzene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 1-Bromo-4-(propane-1-sulfonyl)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

1-Bromo-4-(propane-1-sulfonyl)benzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by the cell . These metabolic pathways are essential for understanding the compound’s fate and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-Bromo-4-(propane-1-sulfonyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and potential therapeutic effects.

Subcellular Localization

1-Bromo-4-(propane-1-sulfonyl)benzene exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to specific organelles or compartments within the cell, such as the nucleus or mitochondria . Post-translational modifications and targeting signals play a role in directing the compound to these locations, where it can exert its biochemical effects.

Méthodes De Préparation

1-Bromo-4-(propylsulfonyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(propylsulfonyl)benzene. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to produce high-quality 1-Bromo-4-(propylsulfonyl)benzene .

Analyse Des Réactions Chimiques

1-Bromo-4-(propylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The propylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparaison Avec Des Composés Similaires

1-Bromo-4-(propylsulfonyl)benzene can be compared with other similar compounds such as:

Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.

4-Bromophenyl methyl sulfone: Similar to 1-Bromo-4-(propylsulfonyl)benzene but with a methylsulfonyl group instead of a propylsulfonyl group.

The uniqueness of 1-Bromo-4-(propylsulfonyl)benzene lies in the presence of both the bromine atom and the propylsulfonyl group, which provide distinct reactivity and versatility in various chemical reactions .

Activité Biologique

1-Bromo-4-(propylsulfonyl)benzene, a bromobenzene derivative, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Bromo-4-(propylsulfonyl)benzene is characterized by the presence of a bromine atom and a propylsulfonyl group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 251.15 g/mol. The compound's structure allows it to participate in electrophilic aromatic substitution reactions, making it a valuable building block in organic synthesis.

The biological activity of 1-Bromo-4-(propylsulfonyl)benzene can be attributed to its interaction with various biomolecules. Key mechanisms include:

- Electrophilic Aromatic Substitution : The bromine atom can facilitate reactions with nucleophiles, leading to the formation of more complex organic compounds.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting cellular signaling pathways and metabolic processes. For example, it can interact with kinases, influencing phosphorylation events critical for cell signaling .

Cytotoxicity and Cellular Effects

Studies suggest that 1-Bromo-4-(propylsulfonyl)benzene can induce cytotoxic effects at higher concentrations. In laboratory settings, it has been observed to alter cell signaling pathways, gene expression, and cellular metabolism. For instance, at elevated doses, it may lead to oxidative stress and cellular damage .

Case Studies

- Cell Line Studies : In vitro studies using various cell lines have demonstrated that 1-Bromo-4-(propylsulfonyl)benzene can modulate the activity of signaling proteins and transcription factors. This modulation can lead to changes in gene expression profiles associated with stress responses and apoptosis.

- Animal Models : In animal studies, dosage variations have shown that lower doses may exhibit minimal toxicity while higher doses result in significant adverse effects such as weight loss and behavioral changes .

Dosage Effects

The effects of 1-Bromo-4-(propylsulfonyl)benzene are dose-dependent:

| Dosage Range (mg/kg) | Observed Effects |

|---|---|

| Low (<100) | Minimal toxicity |

| Moderate (100-500) | Altered cellular metabolism |

| High (>500) | Induced oxidative stress; potential lethality |

Metabolic Pathways

The compound undergoes metabolic transformations involving oxidation and conjugation reactions. These processes are crucial for its detoxification and elimination from biological systems .

Transport and Distribution

The transport mechanisms for 1-Bromo-4-(propylsulfonyl)benzene involve specific transporters that facilitate its uptake into cells. Once inside, its distribution can vary based on the cellular environment and the presence of binding proteins.

Propriétés

IUPAC Name |

1-bromo-4-propylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRRBENNUDNIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616338 | |

| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223557-20-8 | |

| Record name | 1-Bromo-4-(propylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223557-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.